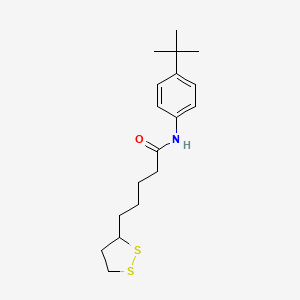
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide is an organic compound that features a tert-butylphenyl group and a dithiolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide typically involves the following steps:
Formation of the tert-butylphenyl intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the dithiolan ring: The dithiolan ring can be introduced through a reaction with a suitable dithiol compound under basic conditions.
Amidation reaction: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with a suitable amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The dithiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The tert-butylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiolan ring can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)butanamide: Similar structure but with a shorter carbon chain.
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)hexanamide: Similar structure but with a longer carbon chain.
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness
N-(4-tert-Butylphenyl)-5-(1,2-dithiolan-3-yl)pentanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butylphenyl group can enhance its stability and lipophilicity, while the dithiolan ring can participate in redox reactions.
Propriétés
Numéro CAS |
920510-75-4 |
|---|---|
Formule moléculaire |
C18H27NOS2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C18H27NOS2/c1-18(2,3)14-8-10-15(11-9-14)19-17(20)7-5-4-6-16-12-13-21-22-16/h8-11,16H,4-7,12-13H2,1-3H3,(H,19,20) |
Clé InChI |
CTONXXXDTCGUFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCCCC2CCSS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butyl-2-fluoro-1-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14187107.png)
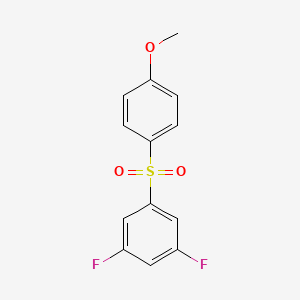
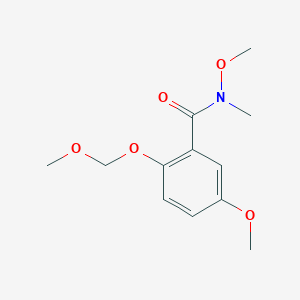
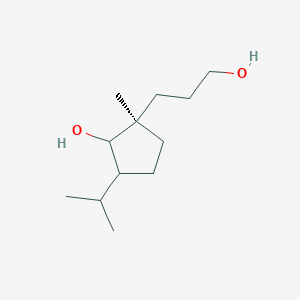
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
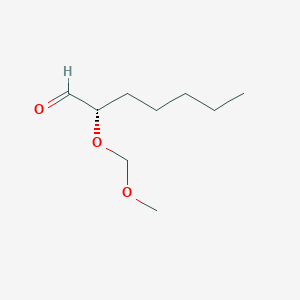
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)


![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

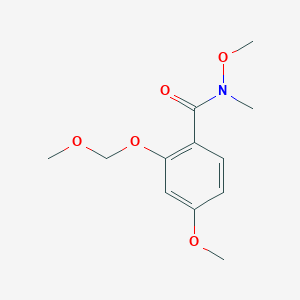
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)

